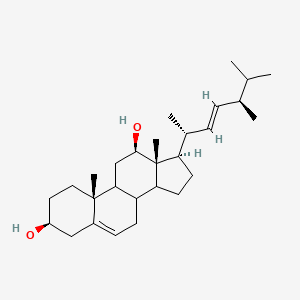
3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine
Overview
Description
The compound “3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “2,3-dimethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached to the 2nd and 3rd carbon atoms of the ring. The “1H” denotes the presence of a hydrogen atom on the first carbon of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to a 2,3-dimethylphenyl group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “this compound” can undergo would depend on the exact structure and conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “this compound”, we can predict that it would likely be a solid at room temperature, given the structures of similar compounds . Its solubility in water and other solvents, melting point, boiling point, and other properties would need to be determined experimentally .Scientific Research Applications
Dyeing Properties and Heterocyclic Synthesis
3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine and its derivatives are extensively studied for their dyeing properties and potential in synthesizing new heterocycles. For instance, compounds like 1-methyl- or 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one have shown promising results in dyeing performance and fastness tests (Bagdatli & Ocal, 2012).
Catalysis and Synthesis Under Microwave Irradiation
The compound plays a crucial role in catalyzed synthesis, such as in the efficient creation of pyridine-pyrimidines via a three-component reaction. This process uses microwave irradiation and solvent-free conditions, highlighting the compound's versatility in organic synthesis (Rahmani et al., 2018).
Applications in Organic Oxidation Reactions
Research has also explored the use of this compound derivatives in oxidation reactions. For example, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole has demonstrated effectiveness in producing amine oxides and sulfoxides in high yields (Baumstark & Chrisope, 1981).
Domino Reactions in Organic Synthesis
The compound is a key player in domino reactions leading to the synthesis of functionally diverse pyrazolo[3,4-b]pyridines. These transformations involve creating multiple bonds and forming six-membered rings, showcasing the compound's role in complex organic syntheses (Gunasekaran, Prasanna, & Perumal, 2014).
Biomedical Applications and Drug Design
In the realm of biomedical research, derivatives of this compound are explored for their potential in drug design. For instance, their antitumor activities against specific cancer cell lines have been a subject of interest, offering insights into the development of novel antitumor drugs (Ma, Ouyang, Wang, & Yao, 2020).
Future Directions
The future directions for research on “3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine” would likely depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in chemical synthesis or materials science .
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-4-3-5-9(8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFTYJKOCGBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NN2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3212845.png)
![3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3212858.png)
![(Z)-2-(4-bromobenzylidene)-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B3212865.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212881.png)



![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3212912.png)


![3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3212941.png)
![1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3212945.png)

